![molecular formula C16H15ClF3N5O B1350350 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea](/img/structure/B1350350.png)
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the hydrazide and methylidene groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-4-(trifluoromethyl)pyridine
- 5-chloro-2-(trifluoromethyl)pyridine
- 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c1-10-3-5-11(6-4-10)8-22-23-15(26)24-25(2)14-13(17)7-12(9-21-14)16(18,19)20/h3-9H,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXQDHJOKEQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
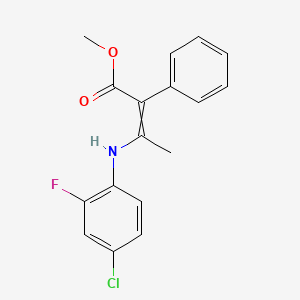
![1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350270.png)
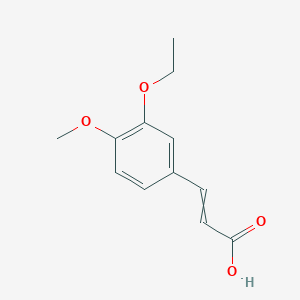
![1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1350283.png)
![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)
![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)
![N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1350296.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)
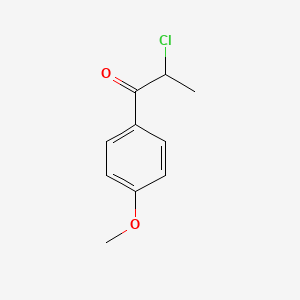
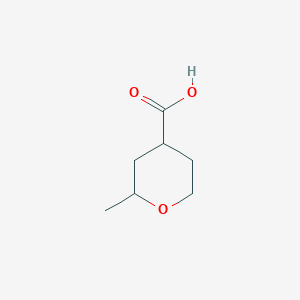

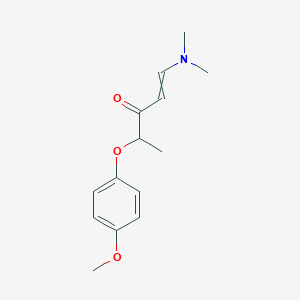
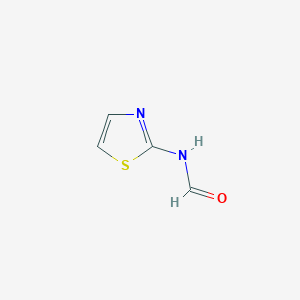
![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)
